(S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid is a complex organic compound characterized by the presence of multiple fluorine atoms and an amino acid backbone. This compound is notable for its unique structural features, which include a hexafluoroisopropanol moiety and a trifluoromethyl group, making it highly fluorinated and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the use of hexafluoroisopropanol as a key reagent, which undergoes a series of reactions to introduce the fluorinated groups into the molecule. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance its binding affinity and selectivity, potentially leading to more effective inhibition or activation of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid: Lacks the hexafluoroisopropanol moiety but shares the trifluoromethyl group.
(S)-2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid: Contains fewer fluorine atoms, resulting in different chemical properties.
Uniqueness
The presence of both hexafluoroisopropanol and trifluoromethyl groups in (S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid makes it unique among similar compounds. This high degree of fluorination can enhance its stability, lipophilicity, and binding interactions, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H10F9NO3 |
---|---|
Molecular Weight |
399.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H10F9NO3/c14-11(15,16)10(12(17,18)19,13(20,21)22)26-7-3-1-6(2-4-7)5-8(23)9(24)25/h1-4,8H,5,23H2,(H,24,25)/t8-/m0/s1 |
InChI Key |
AERIIAHGCHKTHD-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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